1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethenyl chain, which is further connected to a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene typically involves a multi-step process. One common method includes the sulfonylation of 1-chloro-4-vinylbenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Scientific Research Applications
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
- 1-Chloro-4-[2-(4-methoxyphenyl)ethenesulfonyl]benzene
- 1-Chloro-4-[2-(4-nitrophenyl)ethenesulfonyl]benzene
Uniqueness
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
86971-43-9 |
---|---|
Molecular Formula |
C15H13ClO2S |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-4-13(5-3-12)10-11-19(17,18)15-8-6-14(16)7-9-15/h2-11H,1H3 |
InChI Key |
LUFVQVKHWIYXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.